molecular formula C14H11BrN2O3 B5781697 N-(4-bromophenyl)-3-methyl-4-nitrobenzamide CAS No. 5509-92-2

N-(4-bromophenyl)-3-methyl-4-nitrobenzamide

Cat. No. B5781697
CAS RN: 5509-92-2
M. Wt: 335.15 g/mol
InChI Key: XRTHXRYDBTUIDN-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-3-methyl-4-nitrobenzamide, also known as BPNB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPNB is a nitroaromatic compound that belongs to the class of benzamides. It has a molecular formula of C14H11BrN2O3 and a molecular weight of 336.15 g/mol.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-3-methyl-4-nitrobenzamide is not well understood. However, it is believed to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase. These enzymes play a crucial role in the transmission of nerve impulses and their inhibition can lead to paralysis and death. This compound has also been shown to exhibit antimicrobial activity against a variety of bacterial and fungal strains.
Biochemical and Physiological Effects
This compound has been shown to exhibit a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the activity of acetylcholinesterase and butyrylcholinesterase in a dose-dependent manner. This compound has also been shown to exhibit antimicrobial activity against a variety of bacterial and fungal strains. In vivo studies have demonstrated that this compound exhibits analgesic and anti-inflammatory effects in animal models.

Advantages and Limitations for Lab Experiments

N-(4-bromophenyl)-3-methyl-4-nitrobenzamide has several advantages and limitations for lab experiments. One of the advantages is that it is relatively easy to synthesize and purify. Another advantage is that it exhibits a wide range of biological activities, making it a versatile tool for studying various biological processes. However, one of the limitations is that it is toxic and must be handled with care. Another limitation is that its mechanism of action is not well understood, which makes it difficult to interpret experimental results.

Future Directions

There are several future directions for the study of N-(4-bromophenyl)-3-methyl-4-nitrobenzamide. One direction is to investigate its potential as a drug candidate for the treatment of cancer, tuberculosis, and Alzheimer's disease. Another direction is to further study its mechanism of action and identify its molecular targets. Additionally, future studies could focus on the development of more potent and selective analogs of this compound. Finally, the environmental impact of this compound as a pesticide and herbicide should be further investigated to ensure its safety and efficacy.

Synthesis Methods

N-(4-bromophenyl)-3-methyl-4-nitrobenzamide can be synthesized using a variety of methods. The most common method involves the reaction of 3-methyl-4-nitrobenzoic acid with 4-bromobenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform and is carried out under reflux conditions. The resulting product is then purified by recrystallization to obtain pure this compound.

Scientific Research Applications

N-(4-bromophenyl)-3-methyl-4-nitrobenzamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and environmental science. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of cancer, tuberculosis, and Alzheimer's disease. In biochemistry, this compound has been used as a tool for studying the mechanism of action of enzymes such as acetylcholinesterase and butyrylcholinesterase. In environmental science, this compound has been studied for its potential use as a pesticide and herbicide.

properties

IUPAC Name

N-(4-bromophenyl)-3-methyl-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2O3/c1-9-8-10(2-7-13(9)17(19)20)14(18)16-12-5-3-11(15)4-6-12/h2-8H,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRTHXRYDBTUIDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20970453
Record name N-(4-Bromophenyl)-3-methyl-4-nitrobenzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20970453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5509-92-2
Record name N-(4-Bromophenyl)-3-methyl-4-nitrobenzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20970453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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